![molecular formula C10H12IN3OS B5820433 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, also known as IQ-1S, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2010 by researchers at the University of Texas at Austin. Since then, IQ-1S has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in cancer research.
Mechanism of Action
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the activity of the protein TNIK, which is a key component of the Wnt signaling pathway. TNIK is involved in the activation of several downstream signaling pathways that promote cell growth and survival. By inhibiting TNIK, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can block the activity of these pathways, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects
Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can inhibit the growth of colorectal cancer cells in vitro and in vivo. In addition, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may have potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not highly selective for TNIK, and may also inhibit other kinases that are involved in cell signaling pathways. This can make it difficult to interpret the results of experiments using N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide.
Future Directions
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. One area of interest is the development of more selective TNIK inhibitors, which could improve the efficacy and safety of this type of cancer therapeutic. Another direction is the exploration of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may continue to study the mechanism of action of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in order to better understand how it works and how it may be optimized for clinical use.
Synthesis Methods
The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide involves several steps, including the reaction of 2-bromo-5-iodopyridine with potassium thiocyanate to form 5-iodo-2-thiocyanatopyridine. This compound is then reacted with 2-amino-2-methylpropanamide to form the final product, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been optimized over time, with researchers exploring different reaction conditions and reagents to improve the yield and purity of the final product.
Scientific Research Applications
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been studied for its potential use in cancer research, particularly in the treatment of colorectal cancer. Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide inhibits the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. By blocking this pathway, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may be able to slow or stop the growth of cancer cells.
properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3OS/c1-6(2)9(15)14-10(16)13-8-4-3-7(11)5-12-8/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGQIZEQHUSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)





![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)



